Trospium EP impurity C-d8 (chloride)
Description
Evolution and Significance of Impurity Profiling in Pharmaceutical Development
The management of pharmaceutical impurities has undergone a profound transformation, moving from a reactive, test-based approach to a proactive, science-driven framework. This evolution reflects a deeper understanding of how impurities can impact a drug's quality and a commitment to ensuring patient safety through rigorous control.
Historical Context of Pharmaceutical Impurity Control
Historically, the control of pharmaceutical quality was largely focused on the final product. Early regulations, such as the Pure Food and Drug Act of 1906 in the United States, were established to prevent the sale of adulterated or misbranded products. amazonaws.commoravek.com Tragedies, such as those involving tainted sulfathiazole (B1682510) tablets in 1941 and thalidomide (B1683933) in the early 1960s, spurred the implementation of much stricter regulations, including the requirement for Good Manufacturing Practices (GMPs). sciencepharma.com These events highlighted the critical need for comprehensive control over the entire manufacturing process. sciencepharma.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and international consortiums such as the International Council for Harmonisation (ICH) began establishing stringent guidelines that mandated the identification, reporting, and qualification of impurities at specified thresholds. nih.gov This marked a shift towards systematically ensuring purity, with pharmacopoeias incorporating specific limits for known impurities in active pharmaceutical ingredients (APIs) and finished drug products. nih.gov
Current Paradigms in Pharmaceutical Quality by Design (QbD) and Impurity Management
The contemporary approach to impurity management is anchored in the principle of Quality by Design (QbD). pharmasource.global First conceptualized by quality pioneer Dr. Joseph Juran, QbD is a systematic approach that emphasizes building quality into a product from its inception rather than relying on end-product testing to confirm it. nih.govpharmanow.live The FDA and other global regulators strongly encourage the adoption of QbD principles in pharmaceutical development. nih.gov
The QbD framework is defined by several key elements: nih.govresearchgate.net
Quality Target Product Profile (QTPP): This defines the desired quality characteristics of the final drug product, considering its safety and efficacy.
Critical Quality Attributes (CQAs): These are the physical, chemical, or biological properties that must be controlled to ensure the desired product quality. Impurity levels are a crucial CQA. pharmasource.global
Risk Assessment: This process identifies and evaluates potential risks to product quality, including the sources and formation pathways of impurities.
Design Space: A multidimensional combination of input variables (e.g., process parameters) that has been demonstrated to provide assurance of quality. nih.gov Operating within this space is not considered a change and allows for manufacturing flexibility. oup.com
Control Strategy: A planned set of controls, derived from product and process understanding, that ensures process performance and product quality. nih.gov
By applying QbD, manufacturers gain a deep understanding of how raw material attributes and process parameters can affect the impurity profile of the final product, enabling the design of robust processes that consistently minimize impurity formation. nih.govoup.com
| Aspect | Historical Approach (Quality by Testing) | Modern Approach (Quality by Design) |
|---|---|---|
| Philosophy | Reactive: Test quality into the product. | Proactive: Build quality into the product and process. pharmasource.global |
| Focus | End-product testing and specification adherence. | Process understanding, risk assessment, and lifecycle management. nih.govnih.gov |
| Impurity Control | Detect and remove impurities after formation. | Understand and control formation pathways to prevent or minimize impurities. researchgate.net |
| Regulatory Flexibility | Limited; changes often require significant regulatory oversight. | Greater flexibility within the approved Design Space. oup.com |
The Role of Stable Isotope Labeling in Advanced Pharmaceutical Research
Stable isotope labeling is a powerful technique that provides invaluable insights into complex chemical and biological processes. pharmaffiliates.com By replacing an atom in a molecule with its heavier, non-radioactive isotope, researchers can create a tracer that is chemically identical to the original compound but distinguishable by mass, making it an essential tool in pharmaceutical impurity analysis. pharmaffiliates.com
Fundamentals of Deuterium (B1214612) Isotope Substitution in Medicinal Chemistry
Deuterium (D or ²H) is a stable, naturally occurring isotope of hydrogen. wikipedia.org Its nucleus contains one proton and one neutron, effectively doubling its mass compared to protium (B1232500) (¹H), the most common hydrogen isotope. researchgate.net In medicinal chemistry, deuterium substitution, or deuteration, involves the selective replacement of one or more hydrogen atoms in a drug molecule or related compound with deuterium. wikipedia.org
This seemingly minor change does not alter the molecule's size, shape, or charge, but it significantly impacts the strength of the chemical bond it forms. researchgate.net The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. researchgate.netlibretexts.org Consequently, more energy is required to break a C-D bond. This phenomenon gives rise to the Kinetic Isotope Effect (KIE) , where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. libretexts.org The KIE is a cornerstone of deuteration's utility in pharmaceutical science. libretexts.orgnih.gov
| Property | Protium (¹H) | Deuterium (²H or D) |
|---|---|---|
| Nuclear Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron researchgate.net |
| Radioactivity | Stable | Stable (non-radioactive) wikipedia.org |
| Bond Strength (e.g., C-X) | Standard C-H bond strength | Stronger than C-H bond libretexts.org |
| Vibrational Frequency | Higher | Lower libretexts.org |
| Reactivity (in bond cleavage) | Faster | Slower (due to KIE) libretexts.org |
Advantages of Deuteration for Molecular Tracing and Mechanistic Elucidation
The unique properties of deuterated compounds make them indispensable for a variety of research applications, particularly in ensuring the accuracy of impurity analysis.
One of the most critical applications is their use as internal standards in quantitative analysis, especially in methods combining liquid chromatography and mass spectrometry (LC-MS). clearsynth.comthalesnano.comnih.gov An ideal internal standard behaves identically to the analyte (the substance being measured) during sample preparation and analysis but is clearly distinguishable by the detector. scispace.com A deuterated version of the analyte is nearly perfect for this role. It co-elutes with the non-labeled compound in chromatography but has a different mass-to-charge ratio, allowing the mass spectrometer to detect both simultaneously. texilajournal.com This allows for highly accurate quantification by correcting for variations in sample extraction, injection volume, and instrument response, including matrix effects where other components in a complex sample can suppress or enhance the analyte's signal. clearsynth.comtexilajournal.com
Furthermore, deuterium labeling is a powerful tool for mechanistic elucidation—that is, for understanding the precise pathways by which chemical reactions or metabolic processes occur. thalesnano.comsynmr.in By strategically placing deuterium atoms on a molecule, researchers can track its transformation and identify which C-H bonds are broken during metabolism or degradation. synmr.in This information is vital for predicting potential degradation products and designing more stable drug molecules.
| Application | Advantage of Deuteration |
|---|---|
| Molecular Tracing (Internal Standards) | Provides a mass-distinguishable proxy that behaves identically to the analyte, enabling precise quantification and correction for analytical variability. clearsynth.comalfa-chemistry.com |
| Mechanistic Elucidation | Allows researchers to track the fate of specific atoms through a reaction or metabolic pathway, revealing bond-breaking steps and formation of intermediates. synmr.in |
| Pharmacokinetic (ADME) Studies | Enables accurate tracing of a drug's absorption, distribution, metabolism, and excretion without using radioactive labels. thalesnano.comalfa-chemistry.com |
| Improved Analytical Accuracy | Significantly enhances the precision and reliability of quantitative methods like LC-MS by minimizing errors from matrix effects and instrument drift. clearsynth.comtexilajournal.com |
Contextualizing Trospium (B1681596) EP Impurity C-d8 (chloride) within Impurity Science
The principles of impurity control and the advanced analytical capabilities offered by isotopic labeling converge in the use of specific, high-purity reference standards like Trospium EP impurity C-d8 (chloride).
Trospium EP Impurity C, chemically known as (1R,3r,5S)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium] chloride, is a potential process-related impurity or degradation product associated with the manufacturing of Trospium Chloride, an active pharmaceutical ingredient. synzeal.commolcan.comanalyticachemie.in As mandated by regulatory guidelines, the presence of this impurity in the final drug substance must be strictly controlled and quantified to ensure it does not exceed safety thresholds.
To achieve this with the highest degree of accuracy, analytical laboratories employ Trospium EP impurity C-d8 (chloride) . This compound is the deuterium-labeled version of the impurity itself. It is not intended to be a drug but serves a singular, critical purpose: to act as an internal standard for the precise quantification of the actual, non-labeled Trospium EP Impurity C during quality control testing of Trospium Chloride batches.
In a typical analytical workflow, a known quantity of Trospium EP impurity C-d8 (chloride) is added to the sample being tested. The sample is then analyzed, usually by LC-MS. The mass spectrometer measures the response ratio of the non-labeled impurity to the known amount of the deuterated internal standard. Because the deuterated standard compensates for any analytical variations, this ratio provides a highly accurate and precise measurement of the impurity's concentration. clearsynth.com This ensures that the drug product meets the stringent purity requirements set by pharmacopoeias and regulatory agencies, ultimately safeguarding patient health.
Definition and Significance of European Pharmacopoeia (EP) Impurities
The European Pharmacopoeia (Ph. Eur.) provides a comprehensive framework of common, legally binding standards for the quality of medicines and their constituent components across its member states and beyond. edqm.euguerillainteractive.co.ukwikipedia.org A critical function of these standards is to ensure public health by controlling the quality of substances used in medicine manufacturing from development through to marketing. edqm.eupharmacyinfoline.com
A central aspect of any Ph. Eur. monograph is the control of impurities. labmix24.comeupati.eu Impurities are substances present in a drug product that are not the desired active pharmaceutical ingredient (API) or excipients. They can originate from the manufacturing process, degradation of the drug substance over time, or interaction with packaging. eupati.eu Because impurities can have unintended pharmacological or toxicological effects, their levels must be strictly controlled to ensure patient safety. eupati.eucsanalytical.com
The Ph. Eur. establishes these controls by:
Defining Specified Impurities: These are impurities that are individually listed and limited with a specific acceptance criterion in a monograph. edqm.euedqm.eu
Setting Limits: Monographs list the impurities that can be detected and define the acceptable level for each one. eupati.eu
Providing Official Standards: The standards published in the Ph. Eur. form the legal and scientific basis for quality control. edqm.eupharmacyinfoline.com All producers must adhere to these standards to market their products in signatory countries. edqm.eu
The general monograph "Substances for pharmaceutical use" (2034) works in tandem with individual monographs to set requirements for reporting, identifying, and qualifying organic and inorganic impurities. edqm.eueuropa.eu This rigorous system ensures that the purity of any pharmaceutical substance is controlled and consistent, safeguarding public health. guerillainteractive.co.uk
Academic Relevance of Deuterated Impurity Standards
In academic and industrial research, particularly in quantitative analysis, deuterated compounds serve as ideal internal standards. aptochem.com An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to a sample before analysis. It is an essential component for robust bioanalytical methods. aptochem.comkcasbio.com
Stable isotope-labeled (SIL) internal standards, such as Trospium EP Impurity C-d8 (chloride), are considered the gold standard, especially in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) based methods. scispace.comsemanticscholar.orgpharmaffiliates.com Their academic and practical relevance stems from several key advantages:
Compensation for Matrix Effects: Biological samples (like plasma or urine) are complex matrices that can suppress or enhance the instrument's signal for the analyte, leading to inaccurate measurements. kcasbio.com A deuterated standard co-elutes with the non-labeled analyte and experiences the same matrix effects, allowing for a precise normalization of the signal and more accurate quantification. kcasbio.comresearchgate.netwisdomlib.org
Correction for Variability: The internal standard corrects for variability during sample preparation steps such as extraction, dilution, and injection, as it behaves nearly identically to the analyte. aptochem.comscispace.com
Improved Method Reliability: Using a SIL internal standard enhances the precision, accuracy, and robustness of an analytical method. wisdomlib.orgclearsynth.com This is crucial during method validation to ensure the procedure is reliable. nih.gov
Metabolic and Pharmacokinetic Studies: Deuterated compounds are invaluable for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. clearsynth.com By using them as tracers, researchers can accurately track the metabolic fate of a drug and its metabolites within a biological system. aquigenbio.com
While SIL standards are the preferred choice, it is noted that deuterium-labeled compounds can sometimes exhibit slightly different chromatographic retention times or recovery rates than their non-labeled counterparts. scispace.comsemanticscholar.orgnih.gov However, their ability to improve data quality in complex analytical environments makes them an indispensable tool in modern pharmaceutical science. kcasbio.comresearchgate.net
Data Tables
Table 1: Chemical Identity of Trospium EP Impurity C-d8 (chloride) and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight | CAS Number |
| Trospium EP Impurity C (chloride) | C₁₁H₂₀ClNO | 217.74 | 3464-71-9 klivon.comallmpus.comlgcstandards.com |
| Trospium EP Impurity C-d8 (chloride) | C₁₁H₁₂D₈NO.Cl | 190.34 + 35.45 | Not Available |
| Trospium Chloride | C₂₅H₃₀ClNO₃ | 427.96 | 10405-02-4 nih.govpharmaffiliates.com |
| Trospium-d8 Chloride | C₂₅H₂₂D₈ClNO₃ | 436.01 | Not Available |
Data sourced from multiple chemical and pharmaceutical suppliers. klivon.comallmpus.comlgcstandards.comnih.govpharmaffiliates.comtlcstandards.com The molecular weight for the deuterated impurity is based on the non-deuterated cation plus the mass of the chloride ion.
Properties
Molecular Formula |
C11H20ClNO |
|---|---|
Molecular Weight |
225.78 g/mol |
IUPAC Name |
2',2',3',3',4',4',5',5'-octadeuteriospiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride |
InChI |
InChI=1S/C11H20NO.ClH/c13-11-7-9-3-4-10(8-11)12(9)5-1-2-6-12;/h9-11,13H,1-8H2;1H/q+1;/p-1/i1D2,2D2,5D2,6D2; |
InChI Key |
HZDYZXDBRXHZIX-ZSYWKFBFSA-M |
Isomeric SMILES |
[2H]C1(C(C([N+]2(C1([2H])[2H])C3CCC2CC(C3)O)([2H])[2H])([2H])[2H])[2H].[Cl-] |
Canonical SMILES |
C1CC[N+]2(C1)C3CCC2CC(C3)O.[Cl-] |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Precision Deuteration of Pharmaceutical Impurities
Strategies for Deuterium (B1214612) Incorporation into Complex Organic Molecules
The introduction of deuterium into intricate molecular frameworks can be achieved through various methods, broadly categorized as either stepwise synthesis using deuterated building blocks or late-stage hydrogen isotope exchange (HIE). researchgate.netresearchgate.net Late-stage HIE is often preferred as it reduces the number of synthetic steps by directly replacing C-H bonds with C-D bonds on an already assembled molecular scaffold. acs.orgnih.gov
Achieving selectivity in deuteration is paramount to creating precisely labeled molecules. masterorganicchemistry.com Regioselectivity, the control over which constitutional isomer is formed, and stereoselectivity, the preference for a specific stereoisomer, are governed by the reaction mechanism and the substrate's structure. masterorganicchemistry.com
Directing-Group-Enabled Deuteration : Functional groups within a molecule can direct a metal catalyst to a specific C-H bond, often in the ortho-position, facilitating regioselective deuteration. Iridium complexes, for instance, have been effectively used for the ortho-deuteration of various heteroaromatic compounds. acs.org
Catalyst-Controlled Selectivity : The choice of catalyst can dictate the site of deuteration. For example, in the deuteration of alcohols, homogeneous manganese pincer catalysts can promote deuterium incorporation at both the α and β positions, whereas iron-based catalysts can selectively deuterate only the α position. rsc.org Ruthenium-on-carbon (Ru/C) catalysts have been used for the regio-, chemo-, and stereoselective deuterium labeling of sugars, activating C-H bonds adjacent to hydroxyl groups. researchgate.netrsc.org
Substrate-Controlled Selectivity : The inherent electronic and steric properties of a substrate can guide deuteration. For instance, photoexcitation in deuterated hexafluoroisopropanol (HFIP-d2) can be used for metal-free aromatic HIE, exploiting the enhanced basicity of the excited-state aromatic ring to achieve selective deuteration at positions often inaccessible by other methods. researchgate.net
Catalytic HIE represents a powerful and atom-economical approach for late-stage deuterium incorporation. nih.govthieme-connect.com These methods typically employ a transition metal catalyst and a deuterium source, such as deuterium gas (D₂) or heavy water (D₂O). thieme-connect.com
Homogeneous catalysts, such as those based on iridium, ruthenium, and palladium, are widely used for their high selectivity under mild conditions. acs.org Iridium-based catalysts are particularly effective for directing-group-assisted deuteration. acs.orgthieme-connect.com Heterogeneous catalysts like palladium on carbon (Pd/C) or ruthenium on carbon (Ru/C) can achieve high levels of deuterium incorporation, although sometimes with lower selectivity and under harsher conditions. acs.orgresearchgate.net
Acid- or base-catalyzed HIE offers a metal-free alternative. These reactions often use deuterated solvents like D₂O, methanol-d₄, or DMSO-d₆ as the deuterium source, providing a complementary approach to transition metal catalysis. nih.gov
| Catalyst Type | Common Metals | Deuterium Source | Key Features | Selectivity |
| Homogeneous | Iridium, Ruthenium, Palladium | D₂, D₂O, Deuterated Solvents | High selectivity, mild conditions | High |
| Heterogeneous | Palladium, Platinum, Ruthenium | D₂, D₂O | High incorporation levels, reusable | Moderate to High |
| Acid/Base | N/A (Metal-Free) | D₂O, Methanol-d₄, DMSO-d₆ | Cheaper reagents, simple process | Varies with substrate |
Despite advancements in synthetic methods, achieving high isotopic purity (ideally >98%) at a specific molecular site remains a significant challenge. nih.govnih.gov
Isotopic Dilution : Incomplete deuteration leads to a mixture of isotopologues, which are difficult to separate using standard purification techniques like chromatography. nih.gov This can result from suboptimal reaction efficiency or back-exchange with protic solvents.
Over- and Under-Deuteration : Achieving the precise number of deuterium atoms is difficult. Over-deuteration can occur at unintended sites, while under-deuteration results in low isotopic enrichment. nih.gov
Metabolic Switching : In the context of drug development, deuterating a known metabolic "soft spot" can sometimes lead to "metabolic switching," where the body metabolizes the drug through an alternative, previously minor pathway. musechem.com
Analytical Characterization : Standard analytical techniques like NMR and mass spectrometry may be insufficient to precisely determine the location and quantity of deuterium in complex mixtures of isotopologues. nih.govnih.gov
Synthetic Approaches for Trospium-Related Core Structures and their Deuterated Analogs
Trospium (B1681596) EP Impurity C, chemically known as (1R,3r,5S)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium] chloride, is a spirocyclic quaternary ammonium (B1175870) compound structurally related to Trospium. allmpus.comklivon.com Its synthesis involves the construction of the bicyclic nortropine (B26686) core followed by spirocyclization.
The synthesis of Trospium chloride typically involves two key precursors: a nortropane derivative and benzilic acid. google.comgoogle.com A common route includes:
Preparation of Nortropine : α-Tropanol is demethylated, often via catalytic hydrogenation using a Pd/C catalyst, to yield nortropine. google.com
Formation of the Spirocyclic Amine : The secondary amine of nortropine is reacted with a suitable dielectrophile to form the spiro-pyrrolidinium ring system characteristic of Trospium and its related impurities.
Esterification : The hydroxyl group of the spirocyclic intermediate is esterified with a derivative of benzilic acid (hydroxydiphenylacetic acid), such as benziloyl chloride, to form Trospium chloride. google.com
The synthesis of Trospium EP Impurity C follows a similar pathway, focusing on the creation of the specific spiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium] core from a nortropine precursor. allmpus.comsynzeal.com
The synthesis of Trospium EP impurity C-d8 (chloride) would require the introduction of eight deuterium atoms into a precursor molecule. Given the structure of Impurity C, the most logical location for incorporating a d8 label is the two unsubstituted ethylene (B1197577) bridges of the bicyclo[3.2.1]octane core. A plausible strategy would involve late-stage H/D exchange on a suitable nortropine precursor before the spirocyclization step.
A potential synthetic approach could leverage catalytic HIE methods:
Selection of Precursor : A nortropine derivative, such as nortropine itself, would be selected as the starting material for deuteration.
Catalytic H/D Exchange : The precursor would be subjected to HIE using a catalyst known for activating C(sp³)–H bonds. A heterogeneous catalyst like Ru/C in D₂O could be employed to achieve high levels of deuterium incorporation across the aliphatic backbone. acs.orgresearchgate.net Homogeneous catalysts could also be screened to optimize regioselectivity.
Spirocyclization : The resulting deuterated nortropine-d8 intermediate would then be reacted with a pyrrolidine-forming reagent (e.g., 1,4-dichlorobutane (B89584) or a related dielectrophile) to construct the spirocyclic quaternary ammonium salt, yielding the final Trospium EP impurity C-d8 (chloride).
Controlling the precise number and location of the deuterium atoms would be the primary challenge, requiring careful optimization of reaction conditions (temperature, pressure, catalyst loading, and reaction time) to maximize isotopic purity and minimize unwanted side reactions. nih.gov
Optimization of Reaction Conditions for Isotopic Fidelity
The synthesis of isotopically labeled pharmaceutical impurities, such as Trospium EP impurity C-d8 (chloride), demands precise control over reaction conditions to achieve high isotopic fidelity. Isotopic fidelity refers to the degree and specificity of deuterium incorporation at the intended molecular positions. Optimization is critical for producing reliable internal standards for mass spectrometry-based quantification, where incomplete or non-specific labeling can compromise analytical accuracy. nih.govprinceton.edu The primary goal is to maximize the percentage of deuterium incorporation at the target sites—in this case, the eight protons on the pyrrolidinium (B1226570) ring of the Trospium impurity C scaffold—while minimizing isotopic scrambling and degradation of the parent molecule. Key methodologies, including base-catalyzed hydrogen-deuterium exchange and photoredox catalysis, offer pathways for this transformation, with each requiring careful tuning of its parameters.
Detailed research into analogous structures, particularly quaternary ammonium salts (QAS) and N-alkylamines, provides a framework for optimizing the synthesis of Trospium EP impurity C-d8. The optimization process typically focuses on the catalyst system, deuterium source, reaction medium, temperature, and reaction time.
Base-Catalyzed Hydrogen-Deuterium Exchange (HDX)
Base-catalyzed HDX is a well-established method for exchanging protons on carbon atoms adjacent to a charge-bearing center, such as the quaternary nitrogen in Trospium impurity C. nih.govnih.gov The reaction proceeds via the formation of a carbanion or ylide intermediate, facilitated by a base. The rate and completeness of the exchange are highly sensitive to the basicity of the reaction medium, specifically the pD (the measure of acidity/basicity in deuterium oxide, D₂O).
Research on the HDX of QAS-derivatized peptides demonstrates a strong correlation between pD and reaction time. nih.gov Higher pD values dramatically accelerate the rate of deuterium incorporation. This relationship is a critical parameter for optimization; the base concentration must be high enough to facilitate complete exchange in a reasonable timeframe but not so high as to cause unwanted side reactions or degradation of the spirocyclic structure.
Table 1: Effect of pD on Time for Complete Deuterium Exchange in a Model Quaternary Ammonium Salt
| Entry | Et₃N Concentration in D₂O | pD Value | Time for Complete Exchange |
| 1 | 1% | 12.3 | < 1 minute |
| 2 | 0.1% | 11.4 | 20 minutes |
| 3 | 0.01% | 10.2 | 5 hours |
| Data derived from studies on N,N,N-trialkylglycine-derivatized peptides, which serve as a proxy for the reactivity of the C-H bonds alpha to the quaternary nitrogen in Trospium EP Impurity C-d8. nih.gov |
Photoredox-Mediated Hydrogen Isotope Exchange (HIE)
A more modern approach involves photoredox catalysis, which enables the deuteration of α-amino C(sp³)–H bonds under mild conditions using visible light. nih.govprinceton.edunih.gov This methodology is particularly attractive for complex molecules. The catalytic cycle typically involves a photocatalyst, a hydrogen atom transfer (HAT) agent, and an isotopic source, usually D₂O.
The optimization of this process is substrate-dependent and requires screening several key components to achieve high isotopic fidelity. nih.govprinceton.edu
Photocatalyst: Iridium-based complexes or organic dyes are commonly used. Their oxidizing potential must be matched to the substrate to efficiently generate the necessary amine radical cation intermediate without causing molecular degradation.
HAT Agent: A thiol catalyst, such as triisopropylsilanethiol, is often employed to shuttle deuterium atoms from the D₂O solvent to the substrate radical. The steric and electronic properties of the thiol can influence the efficiency of the transfer.
Solvent and Additives: The choice of solvent must ensure the solubility of all components. Additives, such as Lewis acids, may be used to overcome challenges like competitive decarboxylation if acidic functional groups are present. nih.gov
The reaction is typically performed at room temperature, minimizing the risk of thermal degradation. Isotopic fidelity is controlled by the selective generation of the α-amino radical and the efficient trapping by the deuterated HAT agent.
Table 2: Representative Conditions for Optimization of Photoredox-Catalyzed Deuteration of N-Alkylamines
| Parameter | Components / Conditions Investigated | Purpose of Optimization |
| Photocatalyst | Ir(F-Meppy)₂(dtbbpy)PF₆, 4Cz-IPN | Match redox potential to the substrate for efficient single-electron transfer. nih.govprinceton.edu |
| HAT Catalyst | Triisopropylsilanethiol, Methyl thioglycolate | Ensure efficient deuterium atom transfer from the solvent to the substrate radical. nih.gov |
| Deuterium Source | Deuterium Oxide (D₂O) | Provides an inexpensive and readily available source of deuterium. nih.govprinceton.edu |
| Light Source | Blue LEDs | Provides the energy to excite the photocatalyst and initiate the reaction. researchgate.net |
| Solvent | Dimethyl sulfoxide (B87167) (DMSO), N-Methyl-2-pyrrolidone (NMP) | Ensure substrate and catalyst solubility. |
| Temperature | Room Temperature | Maintain molecular integrity and prevent side reactions. nih.gov |
For the specific synthesis of Trospium EP impurity C-d8 (chloride), these advanced methodologies would be tailored to selectively target the eight C-H bonds on the pyrrolidinium ring. The optimization of either the base-catalyzed or photoredox-mediated reaction would be paramount to achieving an isotopic purity of over 99%, as is often required for internal standards used in regulated analytical testing. biomol.comcaymanchem.com
Analytical Strategies for Characterization and Quantification of Trospium Ep Impurity C D8 Chloride
Chromatographic Separation Techniques in Impurity Profiling
Chromatographic techniques are fundamental in pharmaceutical analysis for the separation, identification, and quantification of active pharmaceutical ingredients (APIs) and their related impurities. Impurity profiling is a critical aspect of drug development and quality control, as even small amounts of impurities can affect the safety and efficacy of the final product. Techniques such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), Capillary Electrophoresis (CE), and Thin-Layer Chromatography (TLC) are widely employed to resolve complex mixtures and provide detailed information about the impurity profile of a drug substance. cu.edu.egnih.govnih.govnih.gov The choice of technique depends on the nature of the analyte and impurities, the required sensitivity, and the desired resolution. For isotopic impurities like Trospium (B1681596) EP impurity C-d8 (chloride), which share nearly identical chemical properties with their non-labeled counterparts, high-efficiency separation methods are paramount.
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for Isotopic Impurities
HPLC is a cornerstone of pharmaceutical impurity analysis due to its high resolution, sensitivity, and reproducibility. rjptonline.orgijcrt.org Developing an HPLC method for isotopic impurities presents a unique challenge, as the separation is based on the subtle physical differences imparted by the isotopic substitution.
The resolution of deuterated analogs from their protiated (non-deuterated) counterparts in reversed-phase HPLC is influenced by the "deuterium isotope effect". researchgate.netnih.gov Deuterated compounds are often slightly more polar than their hydrogenous analogs, which can lead to marginally shorter retention times on nonpolar stationary phases. researchgate.net
Stationary Phase: The most common stationary phases for the analysis of Trospium and its related substances are reversed-phase columns, such as C18 or C8. cu.edu.egnih.govrjptonline.orggoogle.com High-efficiency columns with smaller particle sizes (e.g., 5 µm or less) and high surface area are preferred to maximize the chances of resolving the closely eluting isotopic species. An X-Bridge C18 column has been successfully used for the separation of Trospium chloride from its degradation products, demonstrating the utility of this type of stationary phase. cu.edu.eg
Mobile Phase: Optimization of the mobile phase is critical for achieving separation. This involves adjusting the type and ratio of the organic modifier, the pH, and the buffer composition.
Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are common organic solvents used in mobile phases for Trospium analysis. cu.edu.eg The ratio of the organic solvent to the aqueous buffer is a key parameter for controlling retention and selectivity.
Aqueous Buffer: A buffered aqueous phase is necessary to control the ionization state of the analyte and ensure reproducible chromatography. Buffers such as potassium dihydrogen phosphate (B84403) have been used effectively. cu.edu.eg The pH of the mobile phase can significantly impact retention and peak shape; for Trospium analysis, a pH of around 4.0 has been reported. cu.edu.eg
Additives: Ion-pairing reagents or additives like triethylamine (B128534) can be incorporated to improve peak shape and resolution for quaternary ammonium (B1175870) compounds like Trospium and its impurities. cu.edu.egdrugfuture.com
Fine-tuning these parameters is essential to exploit the small differences in partitioning behavior between Trospium EP impurity C and its d8-analog to achieve baseline separation.
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) cu.edu.eg |
| Mobile Phase | Acetonitrile:Methanol:0.05M Potassium Dihydrogen Phosphate with 0.2% Triethylamine (pH adjusted to 4.0) cu.edu.eg |
| Flow Rate | 1.0 mL/min cu.edu.egdrugfuture.com |
| Detection | UV at 215 nm cu.edu.egdrugfuture.com |
| Column Temperature | 40 °C rjptonline.orgdrugfuture.com |
| Injection Volume | 10-20 µL nih.govdrugfuture.com |
While an isocratic method (constant mobile phase composition) may be sufficient for simple separations, a gradient elution program is often necessary for complex impurity profiles. ijcrt.org Gradient elution involves changing the proportion of the organic solvent in the mobile phase during the chromatographic run. This allows for the effective elution of impurities with a wide range of polarities, improving resolution and reducing analysis time. For analyzing Trospium EP impurity C-d8, a shallow gradient could be employed to enhance the separation between the deuterated and non-deuterated forms of Impurity C, while also ensuring that other process-related impurities and the main Trospium peak are well-resolved.
| Time (minutes) | % Aqueous Buffer | % Organic Solvent (e.g., Acetonitrile) |
|---|---|---|
| 0 | 70 | 30 |
| 20 | 50 | 50 |
| 25 | 30 | 70 |
| 30 | 30 | 70 |
| 31 | 70 | 30 |
| 40 | 70 | 30 |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Throughput and Resolution
Ultra-Performance Liquid Chromatography (UPLC) utilizes columns packed with sub-2 µm particles and operates at higher pressures than conventional HPLC. google.com This technology offers significant advantages in terms of speed, resolution, and sensitivity. nih.gov For the challenging separation of isotopic impurities, the higher efficiency and peak capacity of UPLC can provide the necessary resolving power where HPLC might fall short. A UPLC method for Trospium chloride has been described, highlighting its applicability. google.com The method uses a reversed-phase C18 or C8 column with a mobile phase of phosphoric acid and acetonitrile, demonstrating that established LC principles are transferable to the UPLC format for this compound class. google.com The increased resolution can be pivotal in accurately quantifying Trospium EP impurity C-d8 (chloride) in the presence of its non-deuterated analog and other related substances.
| Parameter | HPLC | UPLC |
|---|---|---|
| Particle Size | 3 - 5 µm | < 2 µm google.com |
| Column Length | 150 - 250 mm | 50 - 150 mm |
| Flow Rate | 1.0 - 2.0 mL/min cu.edu.eg | 0.4 - 0.8 mL/min google.com |
| Pressure | ~2000-4000 psi | ~6000-15000 psi |
| Run Time | Longer | Shorter google.com |
| Resolution | Good | Higher |
Capillary Electrophoresis (CE) in Deuterated Impurity Analysis
Capillary Electrophoresis (CE) is a powerful separation technique that offers extremely high efficiency and is mechanistically different from HPLC, making it an excellent complementary method. nih.govnih.gov In CE, analytes are separated based on their electrophoretic mobility in an electric field, which is dependent on their charge and size. researchgate.net For isotopic analogs, the charge is identical, and the mass difference is very small.
However, studies have shown that CE, specifically Capillary Zone Electrophoresis (CZE), can be advantageous for analyzing deuterated compounds. nih.gov Unlike in reversed-phase HPLC where retention time shifts are common, the migration time shift between deuterated and non-deuterated peptides in CZE has been observed to be minimal. nih.gov This lack of a significant isotope effect on migration can simplify quantification. A CZE method would involve optimizing the background electrolyte (BGE) pH, concentration, and the use of organic modifiers (like acetonitrile) to achieve separation. mdpi.com Given its high resolving power, CE represents a viable strategy for the analysis of Trospium EP impurity C-d8 (chloride).
| Parameter | Condition |
|---|---|
| Capillary | Fused Silica (B1680970) (e.g., 56 cm total length, 100 µm I.D.) mdpi.com |
| Background Electrolyte (BGE) | 50 mM Borate Buffer (pH 9.3) with 50% v/v Acetonitrile mdpi.com |
| Voltage | 25 - 30 kV mdpi.com |
| Temperature | 25 °C mdpi.com |
| Injection | Hydrodynamic (e.g., 50 mbar for 8 s) mdpi.com |
| Detection | Diode Array Detector (DAD) at 250 nm mdpi.com |
Thin-Layer Chromatography (TLC) for Qualitative Assessment
Thin-Layer Chromatography (TLC) is a planar chromatographic technique that is valuable for rapid, qualitative assessments of purity. nih.gov While it generally offers lower resolution than HPLC or CE, it is a cost-effective tool for screening and identity confirmation. A TLC method has been developed for separating Trospium chloride from its degradation products. cu.edu.eg This method utilized silica gel 60 F254 plates as the stationary phase and a mobile phase of acetonitrile and glacial acetic acid (5:5 v/v). cu.edu.eg Spots were visualized under a UV lamp at 254 nm. cu.edu.eg
For Trospium EP impurity C-d8 (chloride), a similar TLC system could be employed for a qualitative check. However, due to the very similar properties of the isotopic analogs, it is highly unlikely that TLC would be able to resolve the d8-impurity from the non-deuterated Impurity C. Its primary role would be to confirm the presence of the general impurity C spot and provide a semi-quantitative estimation against a reference standard, rather than distinguishing between isotopic forms.
| Parameter | Condition |
|---|---|
| Stationary Phase | Silica gel 60 F254 plates cu.edu.eg |
| Mobile Phase | Acetonitrile : Glacial Acetic Acid (5:5, v/v) cu.edu.eg |
| Application | Spotting of test and standard solutions |
| Development | Ascending, in a saturated chamber |
| Detection | UV lamp at 254 nm cu.edu.eg |
| Analysis | Comparison of Rf values and spot intensities |
Mass Spectrometry (MS) for Structural Elucidation and Quantification
Mass spectrometry (MS) stands as a cornerstone in the analytical strategies for the characterization and quantification of pharmaceutical impurities, including isotopically labeled compounds like Trospium EP impurity C-d8 (chloride). Its high sensitivity and specificity allow for detailed structural elucidation and precise measurement, even at trace levels. When coupled with chromatographic separation techniques, MS provides comprehensive qualitative and quantitative data essential for ensuring the quality and safety of active pharmaceutical ingredients (APIs).
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS)
Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful hyphenated techniques indispensable for the analysis of pharmaceutical impurities. americanpharmaceuticalreview.com LC separates the components of a mixture, and MS provides spectral data that can reveal the molecular weight and structure of each component. For non-volatile and thermally labile compounds like Trospium EP impurity C-d8, LC-MS is the analytical method of choice. medcraveonline.com Tandem mass spectrometry (LC-MS/MS) adds another layer of specificity by allowing for the fragmentation of selected ions, which yields characteristic product ions that serve as a structural fingerprint for the molecule. nih.gov
LC-MS is a vital tool for the qualitative and quantitative analysis of deuterated impurities. acs.org In the context of Trospium EP impurity C-d8 (chloride), the primary analytical challenge is to selectively detect and quantify this specific deuterated species in the presence of its non-deuterated counterpart and other related substances.
Qualitative Analysis: The deuterium (B1214612) atoms in Trospium EP impurity C-d8 (chloride) give it a distinct molecular weight, which is 8 Daltons higher than the non-deuterated Trospium EP Impurity C. LC-MS can easily distinguish between these two compounds based on their mass-to-charge ratio (m/z). The chromatographic separation step ensures that isomers and other impurities with the same nominal mass are resolved, preventing misidentification.
Quantitative Analysis: For quantification, LC-MS analysis relies on the principle that the instrument's response is proportional to the concentration of the analyte. nih.gov A calibration curve is typically constructed using certified reference standards of Trospium EP impurity C-d8 (chloride) at various concentrations. The concentration of the impurity in an unknown sample is then determined by comparing its response to the calibration curve. The presence of unlabeled drug as an impurity in deuterated standards can contribute to the analyte's response and lead to erroneous results, highlighting the need for well-characterized standards. tandfonline.com
| Compound | Molecular Formula (Cation) | Nominal Mass (Da) | Expected m/z (Positive Ion Mode) | Mass Difference (Da) |
|---|---|---|---|---|
| Trospium EP Impurity C | C₁₁H₂₀NO⁺ | 182 | 182.15 | - |
| Trospium EP Impurity C-d8 | C₁₁H₁₂D₈NO⁺ | 190 | 190.20 | 8 |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 parts per million (ppm). This precision is crucial for determining the elemental composition of an unknown or confirming the identity of a known compound like Trospium EP impurity C-d8 (chloride). americanpharmaceuticalreview.com While nominal mass spectrometry might not distinguish between two different molecules that happen to have the same integer mass, HRMS can resolve these ambiguities by measuring the exact mass.
For Trospium EP impurity C-d8, HRMS can unequivocally confirm the molecular formula by matching the experimentally measured accurate mass with the theoretical mass calculated from the elemental composition (C₁₁H₁₂D₈NO⁺). This capability is essential for confirming the number of deuterium atoms incorporated into the molecule and distinguishing it from other potential impurities. youtube.com The combination of HRMS and tandem MS (HR-MS/MS) further aids in structural confirmation by providing accurate mass data for fragment ions. americanpharmaceuticalreview.com
| Compound | Molecular Formula (Cation) | Theoretical Monoisotopic Mass (Da) |
|---|---|---|
| Trospium EP Impurity C | C₁₁H₂₀NO⁺ | 182.1545 |
| Trospium EP Impurity C-d8 | C₁₁H₁₂D₈NO⁺ | 190.2048 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Species
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. tandfonline.com Trospium EP impurity C-d8 (chloride), being a quaternary ammonium salt, is non-volatile and thermally labile. Therefore, it is not directly amenable to standard GC-MS analysis without derivatization. However, GC-MS can be a valuable tool for identifying and quantifying any volatile impurities that may be present as synthetic precursors or degradation products related to the impurity. For instance, studies on Trospium chloride have utilized GC-MS to help identify degradation products. medcraveonline.comcu.edu.eg
On-line Hydrogen/Deuterium Exchange LC/MS for Elucidating Exchangeable Protons
On-line Hydrogen/Deuterium (H/D) exchange LC/MS is a sophisticated technique used to determine the number of labile hydrogens (i.e., those attached to heteroatoms like oxygen, nitrogen, or sulfur) within a molecule. americanpharmaceuticalreview.comnih.gov This is achieved by introducing the analyte into an LC mobile phase containing deuterium oxide (D₂O). The labile protons on the molecule exchange with deuterium atoms from the solvent, resulting in a measurable increase in the molecule's mass. nih.gov
For the structural elucidation of Trospium EP Impurity C, which has a hydroxyl (-OH) group, this technique would be highly informative. The single labile proton on the hydroxyl group would be expected to exchange with a deuterium atom, causing a mass increase of 1 Da. This experiment would confirm the presence of one exchangeable proton, providing critical evidence for the proposed structure and helping to distinguish it from isomers where the hydroxyl group might be absent. researchgate.net
| Compound | Number of Exchangeable Protons | Expected Mass in H₂O (m/z) | Expected Mass in D₂O (m/z) | Mass Shift (Δm/z) |
|---|---|---|---|---|
| Trospium EP Impurity C-d8 | 1 (from -OH group) | 190.20 | 191.21 | 1 |
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) for Trace Level Quantification
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) are tandem mass spectrometry scan modes that provide unparalleled sensitivity and selectivity for quantifying analytes at trace levels. nih.govresearchgate.net These techniques are particularly useful for impurity quantification, where the analyte of interest may be present at very low concentrations.
In an MRM experiment, the first mass analyzer (Q1) is set to isolate a specific precursor ion—in this case, the molecular ion of Trospium EP impurity C-d8 (m/z 190.20). This isolated ion is then fragmented in a collision cell (Q2), and the second mass analyzer (Q3) is set to monitor for one or more specific, characteristic product ions. This process filters out chemical noise and interferences, resulting in a very high signal-to-noise ratio. nih.gov
While the specific MRM transitions for Trospium EP impurity C-d8 are not publicly documented, they can be determined experimentally. As an analogue, a validated LC-MS/MS method for trospium and its d8-labeled internal standard used the transitions m/z 392 → 164 for trospium and m/z 400 → 172 for trospium-d8. researchgate.net A similar approach would be used to develop a robust and sensitive MRM method for the quantification of Trospium EP impurity C-d8.
| Compound | Precursor Ion (m/z) | Hypothetical Product Ion (m/z) | Application |
|---|---|---|---|
| Trospium EP Impurity C-d8 | 190.20 | [To be determined experimentally] | Trace Level Quantification |
Spectroscopic Techniques for Complementary Analysis
While NMR is the primary tool for structural confirmation and isotopic analysis, other spectroscopic techniques provide complementary information that is valuable for a complete characterization of Trospium EP impurity C-d8 (chloride).
Infrared (IR) and Raman spectroscopy are vibrational spectroscopy techniques that provide a molecular "fingerprint" based on the vibrations of chemical bonds. americanpharmaceuticalreview.com These methods are fast, non-destructive, and can be used for both qualitative and quantitative analysis of pharmaceutical substances. europeanpharmaceuticalreview.com
For Trospium EP impurity C-d8, the key structural features include the hydroxyl (-OH) group, the aliphatic C-H bonds of the bicyclic system, and the quaternary ammonium spiro-center. The IR and Raman spectra would show characteristic bands for these functional groups. The stretching and deformation modes of the quaternary ammonium group are expected at approximately 3200-3100 cm⁻¹, 1485 cm⁻¹, 950 cm⁻¹, and 750 cm⁻¹. researchgate.net
Crucially, the replacement of hydrogen with deuterium results in a predictable shift of vibrational frequencies. The C-D stretching vibrations appear at a significantly lower frequency (around 2200-2100 cm⁻¹) compared to C-H stretching vibrations (around 3000-2850 cm⁻¹). This is due to the heavier mass of the deuterium atom. The appearance of strong bands in this C-D stretching region and a corresponding decrease in the intensity of the C-H stretching bands for the pyrrolidinium (B1226570) ring would serve as definitive proof of deuteration. Raman spectroscopy can be particularly useful as it is often less sensitive to water and polar groups, potentially providing clearer signals for the aliphatic moieties. researchgate.net
UV-Visible spectroscopy measures the absorption of light by a substance as a function of wavelength, providing information about electronic transitions within the molecule. microbiozindia.com It is a robust and widely used technique in pharmaceutical analysis for quantitative assays and purity assessment. pharmatutor.orgijrar.org
The parent drug, Trospium chloride, contains a benzilic acid moiety, which has a phenyl chromophore that absorbs UV light. In contrast, Trospium EP impurity C, which is (1R,3r,5S)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1′-pyrrolidinium] chloride, lacks this strong chromophore. synzeal.comallmpus.com Therefore, the impurity itself is expected to have negligible UV absorbance in the typical 230-350 nm range.
This property can be exploited for purity assessment. A UV-Vis spectrophotometer can be used as a detector for a separation technique like High-Performance Liquid Chromatography (HPLC). pharmatutor.org While the deuterated impurity itself may not be readily detectable by UV, the method would be highly sensitive for detecting the presence of the parent drug, Trospium chloride, or other UV-active impurities. The absence of a peak at the retention time of Trospium chloride in the chromatogram would indicate the purity of the impurity C-d8 sample with respect to the parent drug.
| Technique | Analyte Property Measured | Application for Impurity C-d8 Analysis |
|---|---|---|
| Infrared (IR) Spectroscopy | Vibrations of chemical bonds (change in dipole moment). | - Confirms presence of functional groups (O-H, C-H).
|
| Raman Spectroscopy | Vibrations of chemical bonds (change in polarizability). | - Complements IR data, particularly for non-polar bonds.
|
| UV-Visible Spectroscopy | Electronic transitions (absorption of UV/Vis light). | - Impurity C-d8 is expected to have minimal UV absorbance.
|
Method Validation Parameters for Deuterated Impurity Quantification
Validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose. ich.orgeuropa.eu For quantifying an impurity like Trospium EP impurity C-d8 (chloride), the validation must be performed in accordance with guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R1) guideline. loesungsfabrik.de The validation ensures that the method is reliable, reproducible, and accurate for the quantification of the deuterated impurity.
The typical parameters that must be evaluated for a quantitative impurity method are:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components, such as the main drug substance, other impurities, degradation products, and matrix components. scielo.br For an NMR-based quantification, this involves demonstrating that the signals chosen for integration are unique to the impurity and free from overlap with other signals.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. ich.org This is established by analyzing a series of standards at different concentrations and performing a linear regression analysis.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com For an impurity, the range should typically cover from the reporting level to 120% of the specification limit. scielo.bramazonaws.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (e.g., a spiked sample or a certified reference material) and calculating the percentage recovery. researchgate.net
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time. pharmaguideline.com
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment). researchgate.net
Reproducibility: Precision between laboratories (collaborative studies).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.net
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org This is a critical parameter for impurity quantification methods.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., temperature, mobile phase composition for HPLC, relaxation delay for NMR). amazonaws.com It provides an indication of the method's reliability during normal usage.
| Validation Parameter | Definition | Typical Acceptance Criteria |
|---|---|---|
| Specificity | Ability to measure the analyte in the presence of other components. | Analyte peak/signal is resolved from all other potential components. |
| Linearity | Proportionality of signal to concentration. | Correlation coefficient (r²) ≥ 0.99. |
| Range | Concentration interval where the method is accurate, precise, and linear. | Typically from LOQ to 120% of the impurity specification limit. scielo.br |
| Accuracy | Closeness to the true value. | Recovery of 80-120% of the known amount is often acceptable for impurities. |
| Precision (Repeatability) | Agreement between repeated measurements. | Relative Standard Deviation (RSD) should be appropriate for the specification level (e.g., ≤ 10-15%). |
| Limit of Quantitation (LOQ) | Lowest concentration that can be reliably quantified. | Signal-to-noise ratio ≥ 10; must be at or below the reporting threshold. |
| Limit of Detection (LOD) | Lowest concentration that can be detected. | Signal-to-noise ratio ≥ 3. |
| Robustness | Resistance to small, deliberate method variations. | System suitability parameters remain within acceptable limits; results are not significantly affected. |
Specificity and Selectivity for Isotopic Differentiation
Specificity is the ability of an analytical method to assess unequivocally the analyte in the presence of components that may be expected to be present. For Trospium EP impurity C-d8 (chloride), this primarily involves differentiation from its non-deuterated counterpart, Trospium EP impurity C, the main API Trospium Chloride, and other related impurities.
High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the technique of choice for achieving the required level of selectivity. While chromatographic techniques like HPLC or UFLC can separate Trospium impurity C from other degradation products, the isotopic differentiation between the d8- and d0-versions of the impurity relies on the mass-to-charge (m/z) ratio difference detected by the mass spectrometer. cu.edu.egnih.gov
The selectivity of the LC-MS/MS method is demonstrated by monitoring specific mass transitions for both the deuterated and non-deuterated compounds. The parent ion of Trospium EP impurity C-d8 will have a distinct, higher m/z value compared to the non-labeled version due to the eight deuterium atoms. By selecting unique precursor-product ion transitions in Multiple Reaction Monitoring (MRM) mode, the method can selectively detect and quantify the d8-impurity without interference from other compounds in the sample matrix. nih.gov The absence of signal crossover between the mass channels for the d8-impurity and its non-deuterated analogue confirms the method's specificity. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ) for Trace Impurities
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are crucial parameters for methods designed to measure trace-level impurities. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
For an impurity like Trospium EP impurity C-d8 (chloride), establishing low LOD and LOQ values is essential to control its presence in the API at levels that comply with regulatory standards. These values are typically determined based on the signal-to-noise ratio (S/N), where the LOD is commonly defined at an S/N of 3:1 and the LOQ at an S/N of 10:1. Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
Given the high sensitivity of modern LC-MS/MS instrumentation, it is possible to achieve very low detection and quantitation limits for deuterated compounds. Method validation for the parent compound, Trospium Chloride, has demonstrated the ability to reach low concentration levels. cu.edu.eg
Table 1: Illustrative LOD and LOQ for Trospium EP Impurity C-d8 (Chloride) Analysis
| Parameter | Method | Typical Value |
|---|---|---|
| Limit of Detection (LOD) | LC-MS/MS | 0.05 ng/mL |
| Limit of Quantitation (LOQ) | LC-MS/MS | 0.15 ng/mL |
Note: These values are representative and based on typical performance for similar compounds; actual values must be determined experimentally during method validation.
Linearity and Accuracy in Deuterated Standard Calibration
Linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For quantifying Trospium EP impurity C-d8 (chloride), a calibration curve is established by plotting the instrument response against a series of known concentrations of a reference standard. The linearity is evaluated by visual inspection of the plot and by statistical methods, such as calculating the correlation coefficient (r) and the coefficient of determination (r²), which should ideally be close to 1. nih.gov
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed using a minimum of nine determinations over a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%). Accuracy is expressed as the percent recovery of the known amount of added analyte in the sample. researchgate.net For deuterated standards, accuracy is critical to ensure that any potential matrix effects or extraction inefficiencies are compensated for. lcms.czclearsynth.com
Table 2: Example Linearity Data for Trospium EP Impurity C-d8 (Chloride)
| Concentration (ng/mL) | Instrument Response (Peak Area Ratio) |
|---|---|
| 0.15 | 0.005 |
| 0.50 | 0.018 |
| 2.50 | 0.092 |
| 10.0 | 0.355 |
| 25.0 | 0.890 |
| 50.0 | 1.785 |
| Linear Regression Equation | y = 0.0356x + 0.001 |
| Coefficient of Determination (r²) | 0.9995 |
Note: Data is for illustrative purposes.
Table 3: Example Accuracy (Recovery) Data
| Amount Spiked (ng/mL) | Amount Recovered (ng/mL) | % Recovery |
|---|---|---|
| 0.50 | 0.49 | 98.0% |
| 25.0 | 25.4 | 101.6% |
| 40.0 | 39.7 | 99.3% |
| Mean % Recovery | 99.6% |
Note: Data is for illustrative purposes.
Precision, Robustness, and Ruggedness Considerations for Analytical Methods
Precision evaluates the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). nih.gov
Robustness is the capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ut.eeapajournal.org.uk
Ruggedness is the degree of reproducibility of test results under a variety of conditions, such as different laboratories, analysts, or instruments. It is often considered a measure of the method's reproducibility under external variations. ut.ee
For the analysis of Trospium EP impurity C-d8 (chloride), the validation protocol must include studies where key method parameters are intentionally varied to assess the impact on the results.
Note: The specific factors and acceptance criteria should be defined in the validation protocol.
By systematically evaluating these parameters, the analytical method is proven to be precise, reliable, and transferable, ensuring consistent quantification of Trospium EP impurity C-d8 (chloride) across different operational settings.
Mechanistic Investigations of Trospium Impurity Formation and Deuteration Effects
Sources and Classification of Pharmaceutical Impurities
Pharmaceutical impurities are unwanted chemicals that remain with the active pharmaceutical ingredients (APIs) or develop during formulation or upon aging of the drug product. moravek.com The presence of these impurities, even in small amounts, may influence the efficacy and safety of pharmaceutical products. The International Council for Harmonisation (ICH) classifies impurities into three main categories: organic impurities, inorganic impurities, and residual solvents. veeprho.com Organic impurities can arise during the manufacturing process or storage of the drug substance and may include starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts. moravek.comganeshremedies.com Inorganic impurities are often derived from the manufacturing process and can include reagents, ligands, catalysts, heavy metals, and other residual metals like inorganic salts. moravek.comveeprho.com Residual solvents are organic volatile chemicals used during the synthesis of the drug substance or in the preparation of the drug product. moravek.com
Impurities in pharmaceutical substances can originate from various stages of the synthetic and manufacturing process. ganeshremedies.com The starting materials, intermediates, and by-products of the synthesis are common sources of organic impurities. ganeshremedies.com In the synthesis of Trospium (B1681596) Chloride, potential process-related impurities could include unreacted starting materials or by-products from unintended side reactions. For instance, impurities can be introduced from the raw materials used in the manufacturing of the active pharmaceutical ingredient (API). Reagents, ligands, and catalysts used during the synthesis can also be present as impurities in the final product. ganeshremedies.com
Specific process-related impurities for Trospium Chloride that are recognized include:
Trospium EP Impurity A (Benzilic Acid): This is a key starting material for the synthesis of Trospium Chloride. pharmaffiliates.comsynzeal.com
Trospium EP Impurity B (Norglipin): This is an intermediate in the synthesis of Trospium Chloride. pharmaffiliates.comsynzeal.com
Trospium EP Impurity C (Azoniaspironortropanol chloride): This is another key intermediate in the synthesis. pharmaffiliates.comsynzeal.com
Table 1: Key Process-Related Impurities in Trospium Synthesis
| Impurity Name | Chemical Name | Role in Synthesis |
|---|---|---|
| Trospium EP Impurity A | Benzilic Acid | Starting Material |
| Trospium EP Impurity B | Norglipin | Intermediate |
| Trospium EP Impurity C | (1R,3r,5S)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane8,1′-pyrrolidinium] | Intermediate |
Degradation products are impurities that form when the API breaks down over time due to exposure to light, heat, or moisture. Trospium Chloride is susceptible to degradation, particularly through hydrolysis. cu.edu.egnih.gov The ester functional group in the Trospium Chloride molecule is a primary site for hydrolytic degradation. nih.govnewdrugapprovals.orgwikipedia.org
Forced degradation studies performed under acidic and alkaline conditions have shown that Trospium Chloride degrades to form specific products. cu.edu.egnih.gov The degradation products obtained under both acidic and alkaline stress conditions are reported to be the same. cu.edu.eg The primary degradation pathway involves the hydrolysis of the ester bond, leading to the formation of Benzilic Acid and the spiro-alcohol moiety, which corresponds to Trospium EP Impurity C. nih.govtpcj.org
Interaction products are impurities that can form due to the interaction of the drug substance with excipients or container closure systems. veeprho.com While specific interaction products for Trospium Chloride are not extensively detailed in the provided context, the potential for such interactions exists. For example, leachable and extractable substances from primary packaging materials could potentially react with the drug substance to form impurities.
Hydrolytic Degradation Pathways of Trospium Chloride
Hydrolysis is a significant degradation pathway for Trospium Chloride due to the presence of an ester linkage in its structure. nih.govresearchgate.net This chemical transformation involves the cleavage of the ester bond by water, a reaction that can be catalyzed by the presence of acids or bases.
Forced degradation studies have been instrumental in identifying the key hydrolytic degradation products of Trospium Chloride. cu.edu.egnih.gov These studies involve subjecting the drug to stress conditions such as acidic and alkaline environments. cu.edu.eg The primary hydrolytic degradation of Trospium Chloride results in the formation of two main products:
Benzilic Acid (Trospium EP Impurity A): This is formed from the cleavage of the ester bond. cu.edu.egtpcj.org
(1R,3r,5S)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane8,1′-pyrrolidinium] (Trospium EP Impurity C): This is the alcohol portion of the original ester molecule. synzeal.comcu.edu.eg
The identity of these degradation products has been confirmed using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and mass spectrometry. cu.edu.egtpcj.orgmedcraveonline.com
Table 2: Key Hydrolytic Degradation Products of Trospium Chloride
| Degradation Product | Method of Formation |
|---|---|
| Benzilic Acid (Trospium EP Impurity A) | Hydrolysis of the ester linkage |
| (1R,3r,5S)-3-Hydroxyspiro[8-azoniabicyclo[3.2.1]octane8,1′-pyrrolidinium] (Trospium EP Impurity C) | Hydrolysis of the ester linkage |
Kinetic studies of the degradation of Trospium Chloride provide insights into the rate at which the drug degrades under various conditions. Thermal degradation studies have shown that Trospium Chloride decomposes in a stepwise manner, and the kinetics of this decomposition have been investigated using thermogravimetric analysis (TGA). medcraveonline.com These studies have indicated that the thermal degradation of Trospium Chloride follows first-order kinetics. medcraveonline.com
Forced degradation studies under different pH conditions also contribute to understanding the kinetics of hydrolytic degradation. nih.govnih.gov By monitoring the concentration of Trospium Chloride and the formation of its degradation products over time, it is possible to determine the rate constants for the degradation process under specific conditions of pH and temperature. These studies are crucial for determining the shelf-life and appropriate storage conditions for the drug product.
Impact of Deuteration on Chemical Stability and Degradation Kinetics of Trospium EP Impurity C-d8 (chloride)
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), at specific molecular positions can significantly alter the physicochemical properties of a compound, including its chemical stability and the kinetics of its degradation. In the context of "Trospium EP impurity C-d8 (chloride)," a deuterated analog of a known trospium chloride impurity, these isotopic effects are of considerable interest for understanding its behavior and persistence.
Primary Kinetic Isotope Effect and its Influence on Metabolism and Stability
The primary kinetic isotope effect (KIE) is a phenomenon observed when the rate of a reaction is altered due to isotopic substitution at a position directly involved in bond breaking or formation in the rate-determining step of the reaction. For deuterated compounds, this is typically expressed as the ratio of the reaction rate for the hydrogen-containing compound (kH) to that of the deuterium-containing compound (kD), i.e., kH/kD. A value greater than 1 indicates that the C-H bond is broken more readily than the C-D bond, thus the deuterated compound is more stable.
In the case of Trospium EP impurity C-d8 (chloride), deuteration is located on the pyrrolidinium (B1226570) ring. While the primary degradation pathway for the parent drug, trospium chloride, is ester hydrolysis, other metabolic pathways may involve oxidation of the N-alkyl groups. If a C-H bond on the pyrrolidinium ring is involved in a rate-determining metabolic or degradation step, a primary kinetic isotope effect would be expected.
The C-D bond is stronger and has a lower zero-point energy than the corresponding C-H bond. Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate. This increased stability can translate to a reduced rate of metabolism and degradation for Trospium EP impurity C-d8 (chloride) compared to its non-deuterated counterpart.
Illustrative Data on Kinetic Isotope Effects:
The following table presents hypothetical kinetic data to illustrate the potential impact of deuteration on the stability of Trospium EP impurity C.
| Parameter | Trospium EP Impurity C (non-deuterated) | Trospium EP Impurity C-d8 (chloride) | Primary Kinetic Isotope Effect (kH/kD) |
| Rate of Degradation (k, s⁻¹) | 2.5 x 10⁻⁵ | 1.0 x 10⁻⁵ | 2.5 |
| Half-life (t₁/₂, hours) | 7.7 | 19.3 | - |
Note: The data in this table is illustrative and intended to demonstrate the concept of the primary kinetic isotope effect.
Comparative Stability Studies of Deuterated vs. Non-Deuterated Impurities
Comparative stability studies are essential to quantify the impact of deuteration on the shelf-life and degradation profile of pharmaceutical impurities. Such studies typically involve subjecting both the deuterated and non-deuterated compounds to various stress conditions, such as heat, humidity, light, and different pH levels.
For Trospium EP impurity C-d8 (chloride), a comparative stability study would likely reveal its enhanced resistance to degradation under specific conditions compared to the non-deuterated form. For instance, under oxidative stress, if the pyrrolidinium ring is a site of oxidation, the deuterated impurity would be expected to degrade more slowly.
Hypothetical Comparative Stability Data:
The following interactive table provides a hypothetical comparison of the degradation of Trospium EP Impurity C and its deuterated analog under forced degradation conditions.
| Stress Condition | Trospium EP Impurity C (% Degradation) | Trospium EP Impurity C-d8 (chloride) (% Degradation) |
| Acidic (0.1 N HCl, 24h) | 5.2 | 4.8 |
| Alkaline (0.1 N NaOH, 24h) | 15.8 | 9.5 |
| Oxidative (3% H₂O₂, 24h) | 12.3 | 7.1 |
| Thermal (80°C, 48h) | 8.9 | 6.2 |
Note: The data in this table is hypothetical and for illustrative purposes only.
These illustrative data suggest that deuteration provides a significant stabilizing effect, particularly against alkaline and oxidative degradation. This enhanced stability would be a direct consequence of the kinetic isotope effect, reinforcing the C-D bonds and making them less susceptible to chemical cleavage.
Applications of Trospium Ep Impurity C D8 Chloride in Research and Development
Application as a Stable Isotope-Labeled Internal Standard in Bioanalytical Assays
One of the most critical applications of Trospium (B1681596) EP Impurity C-d8 (chloride) is its use as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical methods. nih.gov SIL-IS are considered the gold standard for quantitative analysis, particularly in complex biological samples. researchgate.net
The accurate measurement of drug concentrations in biological fluids like blood, plasma, or urine is fundamental to pharmacokinetic and toxicokinetic studies. texilajournal.com These biological matrices are incredibly complex, containing numerous endogenous compounds that can interfere with analysis. kcasbio.com
Trospium EP Impurity C-d8 (chloride), when used as an internal standard, is added at a known concentration to patient or study samples before processing. Because it is chemically almost identical to the non-labeled analyte (the target compound), it behaves similarly during extraction, sample preparation, and chromatographic separation. researchgate.net However, due to its higher mass from the deuterium (B1214612) atoms, it can be distinguished from the native analyte by a mass spectrometer. immune-system-research.com By comparing the detector response of the analyte to the known concentration of the SIL-IS, analysts can correct for any analyte loss during sample handling and variability in instrument response. researchgate.net This ensures a highly accurate and precise quantification of Trospium chloride and its related substances in these challenging matrices. texilajournal.com
The use of deuterated internal standards like Trospium EP Impurity C-d8 (chloride) is especially advantageous in assays based on liquid chromatography-mass spectrometry (LC-MS). scispace.com The primary benefit is the ability to compensate for "matrix effects," a phenomenon where other molecules in the sample either suppress or enhance the ionization of the analyte, leading to inaccurate readings. kcasbio.comchromatographyonline.com
Since the deuterated standard co-elutes with the analyte from the chromatography column, it experiences the exact same matrix effects at the same time. texilajournal.comkcasbio.com This allows the ratio of the analyte to the internal standard to remain constant, thereby normalizing the measurement and canceling out the interference. kcasbio.com This leads to significantly improved method robustness, precision, and accuracy, which is a key consideration for regulatory bodies like the European Medicines Agency (EMA). kcasbio.comscispace.com
Table 1: Key Advantages of Deuterated Internal Standards in MS-Based Bioanalysis
| Advantage | Description | Scientific Rationale |
|---|---|---|
| Mitigation of Matrix Effects | Compensates for ion suppression or enhancement caused by co-eluting compounds from the biological matrix. kcasbio.com | The stable isotope-labeled internal standard (SIL-IS) has nearly identical physicochemical properties and retention time to the analyte, ensuring both are affected by the matrix in the same way. texilajournal.comchromatographyonline.com |
| Improved Accuracy & Precision | Corrects for variability during the entire analytical process, from sample extraction to injection. researchgate.net | The ratio of the analyte to the SIL-IS is measured, which corrects for analyte loss during sample preparation and fluctuations in instrument performance. scispace.com |
| Enhanced Method Robustness | Leads to more reliable and reproducible data across different samples, batches, and even laboratories. | By minimizing the impact of variability, the method becomes less susceptible to minor changes in conditions, a critical factor in long-term studies. kcasbio.com |
| Regulatory Acceptance | Methods incorporating SIL-IS are often preferred by regulatory agencies for their demonstrated reliability. kcasbio.com | The use of a SIL-IS is considered a best practice in bioanalysis, providing higher confidence in the submitted data. kcasbio.com |
Insights into Drug Metabolism and Biotransformation Pathways
Beyond quantitative analysis, isotopic labeling is a powerful tool for investigating what happens to a drug inside the body. By using molecules tagged with stable isotopes, researchers can trace the metabolic fate of a drug and its impurities. nih.govnih.gov
Stable isotope tracers are essential for tracking the dynamics of metabolism. nih.gov When a deuterium-labeled compound such as a deuterated version of Trospium is administered in a research setting, its journey through the body's metabolic machinery can be followed. nih.gov As the parent drug is processed, the deuterium atoms remain attached to the core molecular structure.
By analyzing biological samples (e.g., plasma, urine, feces) over time with mass spectrometry, scientists can detect and identify metabolites that contain the deuterium label. immune-system-research.com This provides a clear and unambiguous map of the biotransformation pathways. It allows researchers to confirm which metabolites are derived from the parent drug and to discover new, previously unknown metabolic products. nih.govnih.gov This technique is crucial for building a complete metabolic profile of a drug.
Isotopes can also be used to understand the specific mechanisms of the enzymes that metabolize drugs. researchgate.net This is often achieved by studying the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in a reactant is replaced by one of its heavier isotopes. researchgate.net
For example, the bonds formed by deuterium (C-D) are stronger than those formed by hydrogen (C-H). If a C-H bond is broken in the rate-determining step of an enzyme-catalyzed reaction, replacing that hydrogen with deuterium will slow the reaction down. By measuring this change in reaction rate, researchers can gain valuable evidence about the reaction's transition state and pinpoint which specific steps are critical in the metabolic transformation of a molecule like Trospium. researchgate.net
While Trospium Impurity C is a known related substance, understanding its origin is critical for drug development and safety assessment. lgcstandards.com Isotopic labeling provides a direct method to determine if this impurity is formed through metabolic processes in the body.
In a research study, an animal model could be administered a deuterium-labeled version of Trospium chloride. Subsequently, biological samples would be collected and analyzed specifically for the presence of Trospium EP Impurity C-d8. If this labeled impurity is detected, it would serve as definitive proof that Impurity C is a metabolite of Trospium chloride. Furthermore, by identifying the labeled impurity in specific tissues or excretory products, this technique can help elucidate the specific metabolic pathways and enzymes responsible for its formation.
Table 2: Investigating Impurity C Formation with Isotopic Labeling
| Research Question | Experimental Approach | Potential Finding | Implication |
|---|---|---|---|
| Is Impurity C a metabolite of Trospium? | Administer deuterium-labeled Trospium chloride to a test system (e.g., in vivo model, liver microsomes). | Detection of Trospium EP Impurity C-d8 in subsequent samples. | Confirms that Impurity C is formed through biotransformation of the parent drug. |
| Which pathway forms Impurity C? | Analyze the metabolic profile in various tissues (e.g., liver, kidney) and excreta following administration of labeled Trospium. | The location and timing of the appearance of labeled Impurity C. | Helps identify the site of metabolism and the specific enzymatic pathway responsible for the conversion. |
Contributions to Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are foundational to drug discovery, exploring how a molecule's chemical structure relates to its biological activity. Trospium EP Impurity C-d8 (chloride) offers a unique tool for these investigations due to the specific properties of deuterium.
The substitution of hydrogen with its stable, heavy isotope, deuterium, is a subtle structural modification that can have significant effects on a molecule's metabolic fate. researchgate.netnih.gov This phenomenon, known as the kinetic isotope effect (KIE), is central to its application in research. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. Consequently, the C-D bond is more difficult to break in enzyme-catalyzed reactions, which can slow down the rate of metabolism at the site of deuteration. nih.govresearchgate.net
In the context of SAR studies, comparing the metabolic profile of Trospium EP Impurity C-d8 with its non-deuterated counterpart allows researchers to:
Identify Metabolic Soft Spots: Pinpoint specific hydrogen atoms on the molecule that are susceptible to metabolic transformation by observing where deuterium substitution slows down degradation.
Modulate Pharmacokinetics: Investigate how altering metabolic pathways through deuteration can influence the pharmacokinetic profile of a compound. medchemexpress.comresearchgate.net While this impurity itself is not a therapeutic agent, its study provides valuable data that can be applied to the design of new drug candidates with improved metabolic stability. nih.govresearchgate.net
Table 1: Comparison of Hydrogen and Deuterium Isotopes
| Property | Protium (B1232500) (¹H) | Deuterium (²H or D) | Implication in SAR Studies |
| Natural Abundance | >99.9% | ~0.015% | Deuterated compounds are synthetic and used for specific research purposes. |
| Nuclear Composition | 1 proton, 0 neutrons | 1 proton, 1 neutron | Deuterium is approximately twice as heavy, leading to a stronger C-D bond. |
| Bond Energy (C-X) | Weaker (C-H) | Stronger (C-D) | The C-D bond requires more energy to break, slowing metabolic reactions (Kinetic Isotope Effect). nih.gov |
| Chemical Properties | Identical | Identical | Deuterium does not significantly alter the molecule's shape, size, or basic chemical interactions like receptor binding. |
Trospium Chloride functions as a competitive antagonist of muscarinic cholinergic receptors (mAChRs), binding with high affinity to M1, M2, and M3 subtypes. medchemexpress.comnih.gov In an academic research setting, stable isotope-labeled compounds like Trospium EP Impurity C-d8 (chloride) are invaluable tools for studying these precise molecular interactions.
This labeled impurity can be used in advanced analytical techniques, such as mass spectrometry-based competitive binding assays. In these experiments, researchers can incubate receptor preparations with both the labeled and unlabeled compounds. Because of its higher molecular weight, the deuterated version can be distinctly quantified separately from its non-deuterated form. This allows for precise measurement of binding affinities and dissociation constants, providing a clearer understanding of the structural requirements for optimal receptor engagement. The deuterium label acts as a tracer without altering the fundamental stereochemistry of the molecule, ensuring that the observed interactions accurately reflect the behavior of the parent compound. medchemexpress.comresearchgate.net
Role in Pharmaceutical Quality Control and Impurity Control Strategies
The control of impurities is a non-negotiable aspect of pharmaceutical manufacturing, mandated by global regulatory bodies to ensure the safety and consistency of drug products. Trospium EP Impurity C-d8 (chloride) plays a significant role in the analytical strategies designed to meet these stringent requirements.
Trospium EP Impurity C-d8 (chloride) is synthesized as a high-purity material for use as an analytical reference standard. synthinkchemicals.comrxnchem.com Specifically, it is highly effective as an internal standard for chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov
When a small, known quantity of the deuterated standard is added to a sample containing the actual (non-deuterated) Trospium EP Impurity C, it undergoes the entire analytical process alongside the target analyte. Because its chemical properties are nearly identical to the non-labeled impurity, it accounts for any potential variability or loss during sample preparation and analysis. However, due to its higher mass, it produces a distinct signal in a mass spectrometer. By comparing the signal of the known amount of the internal standard to the signal of the impurity, analysts can achieve highly accurate and precise quantification of the impurity present in the drug substance. synzeal.comsynthinkchemicals.com
Table 2: Characteristics of Trospium EP Impurity C-d8 as a Reference Standard
| Characteristic | Description |
| Identity | Structurally confirmed as the deuterium-labeled version of Trospium EP Impurity C. medchemexpress.com |
| Purity | High-purity, well-characterized material, often supplied with a Certificate of Analysis (COA). synzeal.com |
| Traceability | Can be traceable to pharmacopeial standards (e.g., EP/USP). synzeal.com |
| Application | Primarily used as an internal standard in validated analytical methods for accurate quantification. synthinkchemicals.comsynzeal.com |
The ultimate goal of using reference standards is to ensure that every batch of a drug product meets its predefined quality specifications. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), require pharmaceutical manufacturers to identify and control impurities. rxnchem.com
The availability of a characterized standard like Trospium EP Impurity C (and its deuterated analogue for quantification) is essential for:
Method Validation: Developing and validating robust analytical methods capable of reliably detecting and quantifying Trospium EP Impurity C at very low levels. synthinkchemicals.comsynzeal.com
Impurity Profiling: Establishing a comprehensive profile of the impurities present in the Trospium Chloride active pharmaceutical ingredient (API). synzeal.comsynthinkchemicals.com
Setting Specifications: Defining the maximum allowable limit for this impurity in both the drug substance and the final drug product.
Routine Quality Control: Performing routine batch release testing to confirm that the level of Trospium EP Impurity C does not exceed the established specification, ensuring product consistency and regulatory compliance. synzeal.comsynzeal.com
Regulatory Science and Advanced Impurity Control Strategies for Deuterated Pharmaceuticals
International Regulatory Guidelines on Pharmaceutical Impurities (ICH Q3, Q7, etc.)
The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a comprehensive set of guidelines to ensure the quality, safety, and efficacy of pharmaceutical products. jpionline.org Key among these are the ICH Q3 and Q7 guidelines, which provide a framework for the control of impurities in drug substances and drug products. amsbiopharma.comeuropa.eu
The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances produced by chemical synthesis. europa.euresolvemass.ca It establishes a framework for the identification, quantification, and control of impurities, which are classified into organic impurities, inorganic impurities, and residual solvents. resolvemass.caich.org For an impurity like Trospium (B1681596) EP impurity C-d8 (chloride), which is a deuterated organic impurity, the framework necessitates a thorough understanding of its origin, which could be from starting materials, by-products of the synthesis, or degradation products. jpionline.orgresolvemass.ca
The control strategy for any impurity is built upon a foundation of robust analytical procedures. fda.gov Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are essential for separating, detecting, and quantifying impurities. resolvemass.canih.gov For a deuterated compound, mass spectrometry is particularly crucial for distinguishing between the deuterated impurity and its non-deuterated counterpart. The process of impurity control involves:
Identification: Determining the chemical structure of the impurity. registech.com
Quantification: Accurately measuring the level of the impurity in the drug substance. fda.gov
Control: Establishing specifications and manufacturing process controls to limit the impurity to acceptable levels. registech.com
ICH Q7, "Good Manufacturing Practice for Active Pharmaceutical Ingredients," complements these guidelines by outlining the requirements for a quality management system to ensure that APIs meet their specified purity and quality standards throughout the manufacturing process. europa.euich.org
A critical aspect of the ICH Q3A guideline is the establishment of thresholds for reporting, identifying, and qualifying impurities. jpionline.orgamsbiopharma.com These thresholds are based on the maximum daily dose of the drug substance and are designed to ensure patient safety. kobia.kr
| Threshold | Purpose | Typical Level (for Maximum Daily Dose ≤ 2g/day) |
| Reporting Threshold | The level above which an impurity must be reported in a registration application. | 0.05% |
| Identification Threshold | The level above which the structure of an impurity must be determined. | 0.10% |
| Qualification Threshold | The level above which an impurity's biological safety must be established. | 0.15% or 1.0 mg per day total intake (whichever is lower) |
This table is based on data from the ICH Q3A(R2) guideline. ich.org
For an impurity such as Trospium EP impurity C-d8 (chloride), its level in the final Trospium-d8 drug substance would be compared against these thresholds. If the level exceeds the identification threshold, its structure must be elucidated. If it surpasses the qualification threshold, toxicological studies are required to demonstrate its safety at the proposed specification level. ich.orgkobia.kr
Strategies for Impurity Control and Risk Management in Deuterated Pharmaceutical Manufacturing
The manufacturing of deuterated active pharmaceutical ingredients (APIs) presents unique challenges in impurity control and risk management. digitellinc.com Unlike traditional small molecule drugs, deuterated compounds involve the substitution of hydrogen atoms with their heavier, stable isotope, deuterium (B1214612). nih.govwikipedia.org This modification, while often beneficial for a drug's pharmacokinetic profile, introduces complexities related to isotopic purity and the formation of unique impurities. nih.govdeutramed.com The similar physical properties of hydrogen and deuterium make it challenging to control deuterium labeling patterns precisely and nearly impossible to separate resulting isotopomer and isotopolog impurities using standard purification techniques. researchgate.net
Effective risk management and impurity control strategies are therefore essential to ensure the quality, safety, and efficacy of deuterated pharmaceuticals. longdom.org These strategies must address not only conventional process-related impurities and degradation products but also isotopic impurities that arise from incomplete, excessive, or misplaced deuteration. researchgate.netresearchgate.net Regulatory agencies require a thorough understanding and control of these impurities. longdom.org A comprehensive approach involves a combination of advanced process design, rigorous analytical characterization, and a deep understanding of the synthetic process to minimize impurity formation and ensure the final product meets stringent quality standards. rroij.comregistech.com
Quality by Design (QbD) in Impurity Control for Deuterated Compounds
Quality by Design (QbD) is a systematic and science-based approach to pharmaceutical development that emphasizes product and process understanding to ensure predefined product quality. nih.govscispace.com For deuterated compounds, QbD provides a robust framework for managing the complex challenges of impurity control. synthace.com The process begins with defining a Quality Target Product Profile (QTPP), which outlines the desired quality characteristics of the final drug product, including the acceptable limits for impurities like Trospium EP impurity C-d8 (chloride). nih.gov
From the QTPP, Critical Quality Attributes (CQAs) are identified. For a deuterated API, CQAs include not just identity, strength, and purity, but also the level of deuteration and the isotopic distribution profile. synthace.com The next step involves identifying Critical Material Attributes (CMAs) of starting materials (e.g., purity of the deuterium source) and Critical Process Parameters (CPPs) of the manufacturing process (e.g., reaction temperature, pressure, catalysts) that can impact the CQAs. nih.gov
Through risk assessment and designed experiments (DoE), the relationships between CPPs/CMAs and CQAs are established. This understanding allows for the creation of a "design space"—a multidimensional combination of process variables that has been demonstrated to provide assurance of quality. nih.gov Operating within this design space ensures that the manufacturing process consistently produces a deuterated API with minimal variability and controlled levels of all impurities, including specific isotopic variants.
Table 1: Application of QbD Principles to Control Trospium EP Impurity C-d8 (Chloride)
| QbD Element | Definition | Application to Deuterated Trospium Manufacturing |
| Quality Target Product Profile (QTPP) | A prospective summary of the quality characteristics of a drug product that ideally will be achieved to ensure the desired quality, taking into account safety and efficacy. nih.gov | Defines the required purity of the deuterated API, specifying the maximum allowable level for Trospium EP Impurity C-d8 (chloride). |
| Critical Quality Attribute (CQA) | A physical, chemical, biological, or microbiological property or characteristic that should be within an appropriate limit, range, or distribution to ensure the desired product quality. synthace.com | Isotopic enrichment, impurity profile (including the limit of Impurity C-d8), and overall chemical purity. |
| Critical Process Parameter (CPP) | A process parameter whose variability has an impact on a CQA and therefore should be monitored or controlled to ensure the process produces the desired quality. nih.gov | Temperature and duration of the deuteration reaction, type and amount of deuterating agent, and purification parameters. |
| Control Strategy | A planned set of controls, derived from product and process understanding, that assures process performance and product quality. nih.gov | In-process controls on reaction conditions and raw materials, and final product testing to confirm the level of Trospium EP Impurity C-d8 is below the specified threshold. |
Impurity Profiling as a Quality Control Tool
Advanced analytical techniques are essential for comprehensive impurity profiling of deuterated compounds. researchgate.net High-resolution mass spectrometry (HR-MS) is used to determine molecular weights and elemental compositions, which helps in identifying both standard and deuterated impurities. rsc.org Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the specific sites and extent of deuteration and for characterizing the structure of impurities. ijcrt.orgrsc.org Chromatographic methods, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are employed to separate and quantify these impurities. longdom.org
A robust impurity profiling program allows manufacturers to:
Ensure the identity and purity of the deuterated API. synthinkchemicals.com
Monitor batch-to-batch consistency. synthinkchemicals.com
Detect unexpected impurities that may arise from changes in the manufacturing process. registech.com
Provide essential data for regulatory submissions to demonstrate control over the product's quality. rroij.com
Table 2: Illustrative Impurity Profile for a Deuterated Trospium API Batch
| Impurity Name | Type | Specification Limit | Analytical Technique |
| Trospium EP Impurity A | Process-Related | ≤ 0.10% | HPLC-UV |
| Trospium EP Impurity B | Process-Related | ≤ 0.10% | HPLC-UV |
| Trospium EP Impurity C | Process-Related | ≤ 0.15% | HPLC-UV |
| Trospium EP impurity C-d8 (chloride) | Isotopic/Process-Related | Reportable Threshold | LC-MS |
| Under-deuterated API (d7) | Isotopic | ≤ 1.0% | LC-MS, NMR |
| Over-deuterated API (d9) | Isotopic | Reportable Threshold | LC-MS, NMR |
| Unidentified Impurities | Various | ≤ 0.05% | HPLC-UV |
Control of Deuteration Levels and Isotopic Distribution
A critical aspect of manufacturing deuterated pharmaceuticals is the control over the degree and location of deuterium incorporation. researchgate.net The therapeutic benefit of a deuterated drug is often linked to the kinetic isotope effect at specific metabolic "soft spots" on the molecule. nih.gov Therefore, achieving a high level of isotopic enrichment at the desired positions while minimizing deuteration at other sites is paramount. nih.gov
The distribution of isotopes in the final API is rarely 100% of the desired deuterated form. digitellinc.com The manufacturing process typically yields a mixture of isotopologues—molecules that differ only in their isotopic composition. nih.gov This distribution can include the target molecule (e.g., a d8-labeled compound), as well as under-deuterated species (d1 to d7) and potentially over-deuterated species (d9, d10, etc.). These lower and higher isotopologues are considered isotopic impurities and their levels must be controlled. nih.gov
Control is achieved through careful management of the chemical synthesis, including:
Purity of Deuterating Reagents: Using highly enriched deuterium sources (e.g., D₂O, deuterated solvents) is essential.
Reaction Conditions: Optimizing temperature, pressure, reaction time, and catalysts can maximize the selectivity and efficiency of the deuteration reaction. researchgate.net
Process Understanding: A deep understanding of the reaction mechanism helps to prevent unwanted side reactions or isotopic scrambling.
Analytical methods like mass spectrometry and NMR are used to measure the isotopic distribution and confirm that the deuteration level is within the specified range for each batch. rsc.org Describing the API with a distribution profile rather than a single enrichment value is becoming a preferred approach, as it more accurately reflects the nature of the product, where lower isotopologues are an integral part of the API rather than distinct impurities. nih.gov
Table 3: Example of Isotopic Distribution Analysis for a Deuterated API
| Isotopologue | Relative Abundance (%) | Quality Control Status |
| d0 - d6 | < 0.5 | Acceptable |
| d7 | 1.8 | Acceptable |
| d8 (Target) | 97.5 | Meets Specification |
| d9 | 0.2 | Acceptable |
| > d9 | < 0.1 | Acceptable |
Q & A
Basic Research Questions
Q. How is Trospium EP Impurity C-d8 (chloride) identified and characterized in pharmaceutical formulations?
- Methodological Answer : Identification typically employs high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for structural elucidation. Deuterated impurities like C-d8 are distinguished by their unique mass-to-charge ratios (e.g., +8 Da shift in MS). Quantitative analysis uses validated methods per ICH guidelines, with reference standards (e.g., CAS 3464-71-9) for calibration . Molecular characterization includes nuclear magnetic resonance (NMR) to confirm the (1R,3r,5S)-3-hydroxyspiro[8-azoniabicyclo[3.2.1]octane-8,1'-pyrrolidinium] chloride structure .
Q. What synthetic routes are used to generate Trospium EP Impurity C-d8 (chloride), and how is impurity control achieved during synthesis?
- Methodological Answer : Deuterated impurities arise during synthesis via isotopic exchange reactions or incomplete purification. Controlled synthesis involves deuterium labeling at specific positions (e.g., aromatic rings) under anhydrous conditions. Quality control adheres to European Pharmacopoeia (EP) monographs, with impurity limits set at ≤0.15% (ICH Q3B). Process optimization includes monitoring reaction intermediates using HPLC to minimize byproduct formation .
Advanced Research Questions
Q. How do deuterated impurities like C-d8 affect the validation of analytical methods for Trospium Chloride?
- Methodological Answer : Deuterated impurities require adjustments in LC-MS parameters due to isotopic interference. Method validation includes specificity testing against non-deuterated analogs, precision/recovery studies at low concentrations (e.g., 0.1–1.0 µg/mL), and stability testing under stressed conditions (e.g., light, heat). Cross-validation with orthogonal techniques like ion chromatography ensures robustness .
Q. What in vivo models are suitable for assessing the pharmacokinetic impact of Trospium EP Impurity C-d8 (chloride)?
- Methodological Answer : Rodent models (e.g., aged mice) are used to study BBB permeability, leveraging deuterated impurities as tracers. Protocols include intravenous administration (1 mg/kg), followed by brain/plasma sampling at intervals (e.g., 2 hours post-dose). Quantitative PCR (qPCR) evaluates BBB integrity markers (e.g., mdr1, occludin), while LC-MS quantifies impurity distribution .
Q. How can researchers resolve contradictions in impurity quantification across studies using different analytical platforms?
- Methodological Answer : Discrepancies often stem from variations in column chemistry (e.g., C18 vs. HILIC) or detection limits. Harmonization involves using certified reference materials (e.g., PHR3155) and cross-lab validation. Statistical tools like Bland-Altman plots assess inter-method agreement, while matrix-matched calibration corrects for matrix effects .
Q. What role do deuterated impurities play in mass spectrometry-based assays for Trospium Chloride metabolite profiling?
- Methodological Answer : C-d8 serves as an internal standard for isotope dilution assays, improving accuracy in metabolite quantification (e.g., hydroxylated derivatives). Deuterium’s kinetic isotope effect is minimized by selecting non-labile deuterium positions. Data analysis uses software tools (e.g., Skyline) to differentiate isotopic clusters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
